5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: A Strategic Building Block for Fluorinated Heterocycles
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: A Strategic Building Block for Fluorinated Heterocycles
Topic: Chemical Properties of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a specialized organometallic reagent designed for the modular construction of trifluoromethylated isoxazole scaffolds.[1] In medicinal chemistry, the 3-(trifluoromethyl)isoxazole moiety is a privileged pharmacophore, offering enhanced metabolic stability, increased lipophilicity, and bioisosteric properties relative to non-fluorinated analogs. This compound serves as a "masked" nucleophile in Palladium-catalyzed Stille cross-coupling reactions, allowing for the precise installation of the isoxazole core onto aryl, heteroaryl, and vinyl halides under mild conditions.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Data |
| IUPAC Name | 5-(Tributylstannyl)-3-(trifluoromethyl)-1,2-oxazole |
| Molecular Formula | C₁₆H₂₈F₃NOSn |
| Molecular Weight | 426.11 g/mol |
| Physical State | Colorless to pale yellow oil (Predicted) |
| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |
| Stability | Air-stable for short durations; hydrolytically unstable over time; light sensitive |
Structural Electronic Effects
The reactivity of this molecule is defined by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group at C3 and the electropositive tributylstannyl (-SnBu₃) group at C5.[1]
-
C3-Trifluoromethyl Group: The strong inductive effect (-I) of the CF₃ group significantly lowers the LUMO energy of the isoxazole ring, making it electron-deficient. This enhances the acidity of the C5-position in the precursor (facilitating synthesis) but also makes the final coupled products less susceptible to oxidative metabolism.[1]
-
C5-Tributylstannyl Group: The C-Sn bond is polarized with high electron density on the carbon, serving as the site of transmetallation. The steric bulk of the butyl chains stabilizes the reagent against spontaneous protodestannylation, while still permitting catalytic turnover.
Figure 1: Electronic relationship between the CF3 and SnBu3 moieties on the isoxazole core.
Synthesis & Preparation Protocols
Two primary routes exist for the synthesis of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole. Method A is preferred for scale-up due to the availability of starting materials, while Method B offers higher regioselectivity.
Method A: Direct Lithiation of 3-(Trifluoromethyl)isoxazole
This method leverages the acidity of the C5-proton, enhanced by the C3-CF₃ group.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Solvent: Add anhydrous THF (tetrahydrofuran) and cool to -78°C .
-
Substrate: Add 3-(trifluoromethyl)isoxazole (1.0 equiv).
-
Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain temperature below -70°C to prevent ring fragmentation.[1]
-
Stannylation: Stir for 30 minutes, then add Tributyltin chloride (Bu₃SnCl, 1.1 equiv) dropwise.
-
Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl.[1] Extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on neutral alumina (SiO₂ can cause protodestannylation) using Hexanes/EtOAc (98:2).[1]
Method B: [3+2] Cycloaddition
This convergent route constructs the ring and installs the stannane in one step.[1]
Protocol:
-
Precursors: Generate Trifluoroacetonitrile oxide in situ from Trifluoroacetohydroximoyl chloride using a base (e.g., Et₃N).[1]
-
Dipolarophile: React with Tributyl(ethynyl)stannane.
-
Conditions: Stir in DCM at 0°C to RT. The stannyl group directs the regioselectivity to the 5-position due to steric and electronic control.
Figure 2: Dual synthetic pathways.[1] Method A (Lithiation) is generally more accessible; Method B (Cycloaddition) offers high regiocontrol.[1]
Reactivity Profile: The Stille Cross-Coupling
The primary utility of this compound is as a nucleophile in Stille couplings to synthesize 3-(trifluoromethyl)-5-aryl-isoxazoles .[1]
Mechanistic Insight
The CF₃ group at C3 exerts an electron-withdrawing effect that reduces the electron density at C5.[1] While this stabilizes the organostannane against oxidation, it can retard the Transmetallation step in the catalytic cycle compared to non-fluorinated alkyl stannanes. Therefore, highly active catalyst systems (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃) are often required.[1]
Optimized Coupling Protocol
Reaction: 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole + Aryl Halide (Ar-X) → 3-CF₃-5-Ar-Isoxazole[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂.[1]
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Additives: CuI (10 mol%) can be added to facilitate the "Copper effect," accelerating transmetallation via an intermediate organocopper species.[1]
-
Temperature: Reflux (90-110°C) is typically required due to the deactivated nature of the stannane.[1]
-
Purification: Removal of tin byproducts is critical.[1] Use KF/Silica gel treatment or wash with aqueous KF to precipitate insoluble Bu₃SnF.[1]
Figure 3: Catalytic cycle.[1] The transmetallation step is rate-limiting due to the electron-deficient nature of the isoxazole ring.
Handling, Safety & Toxicology
Hazard Class: Organotin Compound (Acute Toxin).[1]
-
Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors.[1] They are readily absorbed through the skin.[1]
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. All operations must be performed in a fume hood.[1]
-
Waste Disposal: All tin-containing waste must be segregated into specific "Heavy Metal/Organotin" waste streams.[1] Do not mix with general organic waste.[1]
-
Decontamination: Glassware should be rinsed with a solution of iodine in acetone or soaked in a base bath to decompose residual organotins before washing.[1]
References
-
Synthesis of 3-(trifluoromethyl)isoxazoles: Pavlik, J. W., et al. "Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole."[1][2] Journal of Heterocyclic Chemistry, 2003. Link[1]
-
General Stille Coupling of Isoxazoles: Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of heteroaryl stannanes with heteroaryl halides." Tetrahedron, 1991. Link
-
Lithiation of Isoxazoles: Micetich, R. G. "Lithiation of isoxazoles. Synthesis of 5-substituted isoxazoles." Canadian Journal of Chemistry, 1970. Link[1]
-
Organotin Safety: Occupational Safety and Health Administration (OSHA).[1] "Occupational Safety and Health Guideline for Tin, Organic Compounds." Link
